Benzenemethanamine, 4-(3-pyridinyl)-
Description
Contextualization within Benzenemethanamine and Pyridine (B92270) Chemical Spaces
The chemical character of Benzenemethanamine, 4-(3-pyridinyl)- is best understood by considering its constituent parts: the benzenemethanamine (benzylamine) core and the pyridine substituent.
Benzenemethanamine (Benzylamine): As a class of compounds, benzylamines consist of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amine. wikipedia.org The parent compound, benzylamine (B48309), is a versatile precursor in organic synthesis, often serving as a masked form of ammonia (B1221849). wikipedia.org The aminomethyl group (-CH₂NH₂) is a key functional handle, allowing for a wide range of chemical transformations, including alkylation, acylation, and participation in condensation reactions to form larger, more complex structures. wikipedia.org Its derivatives are integral to the industrial production of numerous pharmaceuticals. wikipedia.org
Pyridine: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts distinct properties to the ring, including basicity and the ability to act as a ligand in organometallic catalysis. nih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties. nih.govfrontiersin.orgresearchgate.net The nitrogen atom can also act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. nih.gov
By integrating these two chemical spaces, Benzenemethanamine, 4-(3-pyridinyl)- emerges as a hybrid structure. It possesses the nucleophilic primary amine of benzylamine, ready for synthetic elaboration, and the pyridine ring, which can influence solubility, participate in hydrogen bonding, and contribute to the pharmacological profile of derivative compounds.
Table 2: Physicochemical Properties of Parent Scaffolds
| Compound | Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| Benzenemethanamine | C₇H₉N | 107.15 | Primary amine, versatile synthetic precursor. chemeo.com |
| Pyridine | C₅H₅N | 79.10 | Aromatic heterocycle, basic nitrogen, common pharmacophore. nih.gov |
Significance as a Versatile Synthon and Building Block in Organic Chemistry
A synthon is a conceptual unit within a molecule that aids in planning a synthesis. Benzenemethanamine, 4-(3-pyridinyl)- is a tangible chemical reagent that serves as a valuable building block, primarily due to its reactive primary amine. This functional group provides a straightforward point of attachment for constructing larger molecules.
A prominent example of its application is in the synthesis of potent inhibitors for the deubiquitinase USP1/UAF1, a target in cancer therapy. In this context, researchers utilized (4-(pyridin-3-yl)phenyl)methanamine as a key intermediate. acs.org The synthesis involved the reaction of its primary amine with various dichloropyrimidine-based scaffolds. acs.org This nucleophilic substitution reaction, where the amine displaces a chlorine atom on the pyrimidine (B1678525) ring, demonstrates the compound's utility in systematically building libraries of potential drug candidates. acs.org
The general synthetic pathway can be outlined as:
Coupling: A common method to prepare the building block itself is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling between 4-bromobenzylamine (B181089) and 3-pyridinylboronic acid. ontosight.ai
Functionalization: The resulting Benzenemethanamine, 4-(3-pyridinyl)- is then used as a nucleophile. It reacts with electrophilic partners, such as 2,4-dichlorofuro[3,2-d]pyrimidine, to form a new carbon-nitrogen bond, extending the molecular framework. acs.org
This strategic use of Benzenemethanamine, 4-(3-pyridinyl)- allows for the modular assembly of complex molecules, where the benzyl-pyridine portion serves as a foundational scaffold upon which other functional groups and ring systems are added to optimize biological activity. acs.org
Historical and Current Research Trajectories Pertaining to Benzenemethanamine, 4-(3-pyridinyl)-
Research involving the Benzenemethanamine, 4-(3-pyridinyl)- scaffold is predominantly situated within the domain of medicinal chemistry and drug discovery. The core structure is viewed as a valuable starting point for developing targeted therapeutics.
Historically, research into related structures, such as pyridinyl-containing compounds, has explored a vast range of biological targets. For instance, different pyridinyl derivatives have been investigated as selective noradrenaline reuptake inhibitors, p38 MAP kinase inhibitors, and RET kinase inhibitors. researchgate.netnih.govnih.gov This broad interest established the general utility of the pyridinyl moiety in interacting with biological systems.
More recently and specifically, the research trajectory for Benzenemethanamine, 4-(3-pyridinyl)- has become highly focused. A significant area of current investigation is its use as a scaffold for developing enzyme inhibitors for oncology applications. The detailed study on its incorporation into a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the discovery of ML323, a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. acs.org This work highlights a modern drug discovery approach where a specific chemical building block is systematically elaborated to achieve high potency and selectivity for a chosen biological target.
Current research continues to leverage similar pyridinyl-benzyl scaffolds to explore new chemical space for therapeutic intervention. The ongoing interest is driven by the scaffold's proven ability to be chemically modified to generate compounds with potent activities against cancer-related targets, such as receptor tyrosine kinases (RET) and other enzymes involved in cell signaling and DNA repair pathways. acs.orgnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| (4-(pyridin-3-yl)phenyl)methanamine |
| 2,4-dichlorofuro[3,2-d]pyrimidine |
| 3-amino-4-methyl pyridine |
| 3-pyridinylboronic acid |
| 4-bromobenzylamine |
| Benzenemethanamine, 4-(3-pyridinyl)- |
| Benzenemethanamine |
| Benzylamine |
| ML323 |
| N-benzyl-2-phenylpyrimidin-4-amine |
Structure
2D Structure
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDBJVMRRGFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300835 | |
| Record name | 4-(3-Pyridinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294648-05-8 | |
| Record name | 4-(3-Pyridinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294648-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Pyridinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(pyridin-3-yl)phenyl]methanamine | |
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Advanced Spectroscopic and Structural Elucidation of Benzenemethanamine, 4 3 Pyridinyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex molecules like Benzenemethanamine, 4-(3-pyridinyl)- benefit immensely from two-dimensional (2D) NMR experiments to resolve ambiguities and confirm connectivity. omicsonline.orgweebly.com These techniques plot correlations between nuclei on a 2D map, revealing relationships that are difficult to discern from 1D spectra alone. emerypharma.comyoutube.com
Based on the structure, the following table presents the predicted ¹H and ¹³C NMR chemical shifts, which form the basis for interpreting 2D NMR spectra.
Predicted ¹H and ¹³C Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| -CH₂- | ~3.9 | ~46 | Aliphatic methylene (B1212753) protons adjacent to an amine and a phenyl ring. |
| -NH₂ | ~1.7 | N/A | Broad singlet, chemical shift is solvent-dependent. |
| Phenyl C2/C6-H | ~7.4 | ~128 | Protons ortho to the aminomethyl group. |
| Phenyl C3/C5-H | ~7.6 | ~129 | Protons meta to the aminomethyl group and ortho to the pyridinyl group. |
| Phenyl C1 | N/A | ~142 | Quaternary carbon attached to the CH₂ group. |
| Phenyl C4 | N/A | ~138 | Quaternary carbon attached to the pyridinyl group. |
| Pyridinyl C2'-H | ~8.8 | ~150 | Proton ortho to the nitrogen and adjacent to the phenyl ring linkage. |
| Pyridinyl C4'-H | ~7.9 | ~134 | Proton para to the nitrogen. |
| Pyridinyl C5'-H | ~7.4 | ~124 | Proton meta to the nitrogen. |
| Pyridinyl C6'-H | ~8.6 | ~148 | Proton ortho to the nitrogen. |
| Pyridinyl C3' | N/A | ~135 | Quaternary carbon attached to the phenyl ring. |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For Benzenemethanamine, 4-(3-pyridinyl)-, COSY would show correlations between the adjacent protons on the phenyl ring (C2-H with C3-H) and among the protons on the pyridinyl ring (C4'-H with C5'-H, and C5'-H with C6'-H). A weaker correlation might be observed between the -CH₂- and -NH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would definitively link the proton signals at ~3.9 ppm to the carbon signal at ~46 ppm (-CH₂-), and each aromatic proton to its corresponding aromatic carbon, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity across quaternary (non-protonated) carbons. Key correlations would include the methylene protons (~3.9 ppm) showing cross-peaks to the quaternary phenyl carbons (C1 and C4) and the protonated carbons C2/C6. Likewise, protons on one ring would show correlations to the quaternary carbon of the other ring, confirming the C4-C3' linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is valuable for conformational analysis. For this molecule, NOESY could reveal through-space proximity between the methylene protons (-CH₂-) and the protons on the phenyl ring at the C2/C6 positions. It would also show correlations between protons on the phenyl ring (e.g., C3/C5-H) and the pyridinyl ring (e.g., C2'-H and C4'-H), providing insight into the preferred rotational conformation (dihedral angle) around the C-C bond linking the two rings.
While solution NMR provides data on individual molecules, solid-state NMR (SSNMR) spectroscopy offers detailed information about the structure and dynamics of materials in their solid form. researchgate.net It is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.goveuropeanpharmaceuticalreview.com Different polymorphs can have distinct physical properties.
In an SSNMR experiment, the chemical shifts of nuclei, especially ¹³C, are highly sensitive to the local electronic environment. pharmtech.com If Benzenemethanamine, 4-(3-pyridinyl)- crystallizes into different polymorphic forms, the intermolecular interactions and molecular packing will vary. These variations alter the local environment of each carbon atom, resulting in a unique ¹³C SSNMR spectrum for each polymorph. For instance, a carbon atom involved in a hydrogen bond in one polymorph but not in another will exhibit a different chemical shift. Therefore, SSNMR can be used to identify, quantify, and characterize different crystalline and amorphous forms of the compound. bruker.com
X-ray Crystallography for Precise Determination of Solid-State Molecular Geometry and Crystal Lattice Parameters
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, as well as the parameters of the crystal lattice (unit cell dimensions and space group). mdpi.commdpi.com This technique would unambiguously confirm the molecular connectivity and reveal the molecule's preferred conformation in the solid state. mdpi.comresearchgate.net
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. nih.gov For Benzenemethanamine, 4-(3-pyridinyl)-, several key interactions would be expected to dictate its crystal packing. Analysis of the crystal structure would allow for a detailed examination of these forces. nih.gov
Potential Intermolecular Interactions in Crystalline Benzenemethanamine, 4-(3-pyridinyl)-
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amine (-NH₂) | Pyridine (B92270) Nitrogen (N) | A strong, directional interaction likely to be a primary driver of the crystal packing, forming chains or dimers. |
| Hydrogen Bonding | Amine (-NH₂) | Amine Nitrogen (-NH₂) | A possible, though likely weaker, interaction compared to the N-H···N(pyridine) bond. |
| π-π Stacking | Phenyl Ring | Pyridinyl Ring | Face-to-face or offset stacking between the aromatic rings of adjacent molecules contributes to packing efficiency and stability. |
| C-H···π Interactions | Aromatic or Methylene C-H | Phenyl or Pyridinyl Ring | Weaker interactions where a C-H bond points towards the electron-rich face of an aromatic ring. nih.gov |
Crystal engineering allows for the modification of a compound's solid-state properties through the formation of multi-component crystals, such as co-crystals and salts. mdpi.com Benzenemethanamine, 4-(3-pyridinyl)- is an excellent candidate for such studies due to its functional groups. It possesses hydrogen bond donors (the -NH₂ group) and two hydrogen bond acceptors (the amine nitrogen and the more basic pyridine nitrogen). google.com
Co-crystals: By combining the compound with a neutral "co-former" molecule that has complementary hydrogen bonding sites (e.g., a carboxylic acid, amide, or alcohol), a new crystalline structure, or co-crystal, can be formed. nih.gov For example, a co-former with a hydroxyl group could form O-H···N hydrogen bonds with the pyridine ring.
Salt Formation: When the co-former is sufficiently acidic (e.g., a strong carboxylic acid), a proton can be transferred from the acid to one of the basic nitrogen atoms of Benzenemethanamine, 4-(3-pyridinyl)-, forming a salt. The pyridine nitrogen is generally more basic than the benzylamine (B48309) nitrogen and would likely be the site of protonation. The likelihood of salt versus co-crystal formation can often be predicted by the difference in pKa values between the compound and the co-former. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomers
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govcardiff.ac.uk These techniques are complementary and provide a characteristic fingerprint of the compound, confirming the presence of specific functional groups and offering insights into molecular structure and bonding. americanpharmaceuticalreview.comspectroscopyonline.com
The primary vibrational modes for Benzenemethanamine, 4-(3-pyridinyl)- can be predicted based on its constituent parts. bohrium.comnih.gov
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique (Typical) | Notes |
|---|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | IR | Two bands (symmetric and asymmetric) are expected for the primary amine. Position is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic sharp absorptions above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Stretches for the -CH₂- group. |
| C=C/C=N Ring Stretch | 1400 - 1610 | IR, Raman | Multiple sharp bands corresponding to the vibrations of the phenyl and pyridinyl rings. researchgate.net |
| N-H Bend (Amine) | 1580 - 1650 | IR | Scissoring vibration of the primary amine group. |
| C-N Stretch | 1250 - 1350 | IR | Vibration of the C-N bond of the benzylamine moiety. |
The exact positions and intensities of these bands can be affected by the molecule's conformation and its solid-state packing. For example, the N-H stretching frequency is highly sensitive to hydrogen bonding; a stronger hydrogen bond will cause the N-H stretch to shift to a lower frequency (become more broad and intense). cdnsciencepub.com Subtle differences in the fingerprint region (below 1500 cm⁻¹) could also potentially distinguish between different conformational isomers or polymorphs, which may arise from different rotational positions around the C-C bond linking the two aromatic rings. cdnsciencepub.com
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of molecular formulas and the detailed analysis of fragmentation pathways. For Benzenemethanamine, 4-(3-pyridinyl)-, with a molecular formula of C₁₂H₁₂N₂, the expected monoisotopic mass is 184.1000 Da. HRMS provides the high mass accuracy required to confirm this elemental composition.
The fragmentation of Benzenemethanamine, 4-(3-pyridinyl)- under electron ionization (EI) or collision-induced dissociation (CID) is predicted to follow pathways characteristic of both benzylamines and pyridyl compounds. The most prominent fragmentation pathway for related benzylpyridinium ions involves the cleavage of the bond between the benzylic carbon and the nitrogen atom. researchgate.netnih.gov This primary fragmentation would result in the formation of a benzyl (B1604629) cation and a neutral aminopyridine radical, or a pyridyl radical and a benzylamine cation, depending on the site of initial ionization and charge retention.
A key fragmentation pathway is the cleavage of the C-C bond between the phenyl ring and the methylene group, or the C-N bond of the amine. For similar structures like 4-benzylpyridine, the molecular ion is typically prominent. nih.gov A characteristic fragmentation of aliphatic amines is the alpha-cleavage, which in this case would involve the bond adjacent to the nitrogen atom. libretexts.org
Based on the analysis of related structures, the predicted major fragmentation pathways for Benzenemethanamine, 4-(3-pyridinyl)- are outlined below. The primary cleavage is expected to occur at the benzylic C-N bond, leading to the formation of a stable benzyl cation.
Table 1: Predicted HRMS Fragmentation Data for Benzenemethanamine, 4-(3-pyridinyl)-
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M]⁺ | C₁₂H₁₂N₂⁺ | 184.1000 |
| [M-H]⁺ | C₁₂H₁₁N₂⁺ | 183.0922 |
| [C₇H₇]⁺ | Tropylium or Benzyl cation | 91.0548 |
| [C₅H₄N]⁺ | Pyridyl cation | 78.0344 |
| [C₅H₅N₂]⁺ | Aminopyridine fragment | 95.0453 |
This interactive table provides the predicted mass-to-charge ratios (m/z) for the major fragments expected from the high-resolution mass spectrum of Benzenemethanamine, 4-(3-pyridinyl)-.
Isotopic profiling, facilitated by the high resolution of the mass spectrometer, would allow for the confirmation of the elemental composition of the parent ion and its fragments. The natural abundance of isotopes, particularly ¹³C, results in a characteristic isotopic pattern (e.g., M+1, M+2 peaks) that must match the theoretical distribution for the proposed formula C₁₂H₁₂N₂.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide critical insights into the electronic structure and optical properties of a molecule. The spectrum of Benzenemethanamine, 4-(3-pyridinyl)- is expected to be a composite of the electronic transitions originating from its constituent chromophores: the benzene (B151609) ring and the pyridine ring.
The UV-Vis spectrum is anticipated to display absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The benzene ring exhibits characteristic π → π* transitions, which are influenced by the aminomethyl substituent. The pyridine ring also possesses π → π* transitions, in addition to a weaker n → π* transition arising from the non-bonding electrons on the nitrogen atom. researchgate.net The n → π* transition in pyridine derivatives is often observed around 240 nm. researchgate.net The conjugation between the two aromatic systems, though separated by a methylene bridge, can lead to shifts in the absorption maxima (λ_max) compared to the individual chromophores.
The absorption properties are also sensitive to the solvent environment. mdpi.com In polar solvents, a blue shift (hypsochromic shift) of n → π* transitions is typically observed due to the stabilization of the non-bonding orbital. Conversely, π → π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. fiveable.me
Fluorescence spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state to the ground state. Many aromatic compounds, including those with pyridine and benzene rings, exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the emission process and are sensitive to molecular structure and environment. For instance, intramolecular charge transfer (ICT) processes can influence the fluorescence properties, especially in different solvents. rsc.org
Table 2: Expected Electronic Transitions for Benzenemethanamine, 4-(3-pyridinyl)-
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Notes |
| π → π | Benzene Ring | ~255 - 270 | May be red-shifted due to substitution. |
| π → π | Pyridine Ring | ~250 - 280 | Overlaps with benzene transitions. |
| n → π* | Pyridine Ring | ~240 - 300 | Weaker intensity, sensitive to solvent polarity. |
This interactive table summarizes the anticipated electronic transitions for Benzenemethanamine, 4-(3-pyridinyl)- based on the properties of its constituent aromatic systems.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives
Benzenemethanamine, 4-(3-pyridinyl)- is an achiral molecule. However, the introduction of a stereocenter would render it chiral, leading to the existence of enantiomers. Chiral derivatives could be synthesized, for example, by introducing a substituent at the benzylic carbon or the nitrogen atom, creating a chiral quaternary ammonium (B1175870) salt. For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an essential technique for stereochemical analysis.
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. fz-juelich.demdpi.com Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). nih.gov This property allows for the determination of enantiomeric purity and the monitoring of enantioselective reactions.
The CD spectrum of a chiral derivative of Benzenemethanamine, 4-(3-pyridinyl)- would exhibit positive and/or negative bands (Cotton effects) in the regions of its UV-Vis absorption. The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter and the conformation of the molecule. arxiv.org
Furthermore, by comparing the experimentally measured CD spectrum with spectra predicted from quantum-mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of a specific enantiomer can be determined. nih.gov This combination of experimental and computational approaches is a powerful tool in modern stereochemistry. While no experimental CD data for chiral derivatives of this specific compound are currently available, the principles of the technique provide a clear pathway for their future stereochemical elucidation.
Theoretical and Computational Chemistry Studies of Benzenemethanamine, 4 3 Pyridinyl
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure
Detailed investigations using methods like Density Functional Theory (DFT) or Ab Initio calculations are necessary to elucidate the electronic properties of Benzenemethanamine, 4-(3-pyridinyl)-. Such studies would provide fundamental insights into its structure, reactivity, and spectroscopic characteristics.
Geometrical Optimization and Energetic Landscape Exploration
A computational study would first involve optimizing the molecular geometry of Benzenemethanamine, 4-(3-pyridinyl)- to find its most stable three-dimensional structure. This process identifies key structural parameters like bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state. Exploration of the energetic landscape would involve identifying various conformers and transition states to understand the molecule's flexibility and potential energy barriers.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides information about its kinetic stability and electronic transitions. A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, highlighting electrophilic and nucleophilic sites and predicting regions for potential intermolecular interactions.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions could then be correlated with experimentally obtained spectra to validate the computational model and provide a more detailed interpretation of the experimental data.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and dynamics simulations would be required to study the dynamic behavior of Benzenemethanamine, 4-(3-pyridinyl)-, including its conformational preferences and how it interacts with itself and other molecules over time.
Prediction of Self-Assembly and Aggregation Behavior
Molecular dynamics simulations could predict how multiple molecules of Benzenemethanamine, 4-(3-pyridinyl)- might interact and organize themselves in a given environment. This is key to understanding potential self-assembly or aggregation behaviors, which are important in materials science and medicinal chemistry.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Derivations from Computational Data
Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that focus on deriving the structure-activity relationships (SAR) or structure-property relationships (SPR) for Benzenemethanamine, 4-(3-pyridinyl)-. While computational methods are broadly applied to investigate related chemical classes, such as benzylamines and various pyridine (B92270) derivatives, dedicated research on this particular compound is not available.
In broader contexts, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are instrumental. These methods are used to correlate the structural or physicochemical properties of compounds with their biological activities or physical characteristics. For instance, 3D-QSAR analyses have been performed on benzylamine (B48309) derivatives to understand their potential as inhibitors for enzymes like phosphodiesterase 4 (PDE4). ijpsonline.com Such studies typically generate models that relate electrostatic and steric fields to the observed activity, providing insights for designing more potent molecules. ijpsonline.com
Similarly, computational techniques are employed to understand the structure-property relationships in various organic molecules. For example, studies on different classes of compounds use computational methods to predict properties like heats of formation, crystal density, and electronic band gaps to establish correlations with their energetic performance and sensitivity. at.ua Furthermore, quantum chemical calculations are utilized to gain insights into the structure-optoelectronic property relationships of novel organic salts derived from benzylamine. acs.org
However, the application of these specific computational methodologies to Benzenemethanamine, 4-(3-pyridinyl)- to derive detailed SAR/SPR models has not been reported. Such a study would involve calculating a range of molecular descriptors for the compound and its derivatives and correlating them with experimentally determined activities or properties.
Interactive Data Table: Hypothetical Descriptors for SAR/SPR Analysis
The following table is a hypothetical representation of the types of computational data that would be generated in a SAR/SPR study of Benzenemethanamine, 4-(3-pyridinyl)- and its analogs. No experimental or calculated values for this specific compound were found in the searched literature.
| Derivative | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Activity/Property |
| Parent Compound | 184.24 | --- | --- | --- | --- | --- |
| Fluoro-substituted | 202.23 | --- | --- | --- | --- | --- |
| Methoxy-substituted | 214.26 | --- | --- | --- | --- | --- |
| Nitro-substituted | 229.23 | --- | --- | --- | --- | --- |
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Detailed computational studies elucidating the specific reaction mechanisms and potential catalytic cycles involving Benzenemethanamine, 4-(3-pyridinyl)-, are not available in the current body of scientific literature. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and the role of catalysts, but these investigations have not yet been applied to this particular molecule.
In a broader sense, computational studies have been conducted on the reaction mechanisms of related compounds. For example, density functional theory (DFT) has been used to investigate the domino cyclization reaction between gem-dialkylthio vinylallenes and benzylamine. rsc.org Such studies explore different reaction pathways, including solvent-assisted, water-catalyzed, and self-catalyzed mechanisms, to determine the most efficient synthetic routes. rsc.org
Furthermore, the kinetics and mechanisms of the addition of benzylamines to various organic compounds have been studied, providing insights into the transition state structures and the influence of substituents on the reaction rates. nih.gov Computational investigations also extend to understanding the formation of more complex structures, such as pyrazinyl and pyridinyl bis-azomethines, where the role of catalysts like water and methanol (B129727) in the elementary steps of the reaction mechanisms is explored. nih.gov
Reactivity Profiles and Advanced Derivatization Strategies for Benzenemethanamine, 4 3 Pyridinyl
Transformations of the Primary Amine Moiety
The primary amine group is a key site for derivatization, readily undergoing reactions to form a wide array of functional groups and more complex structures.
Selective Acylation and Sulfonylation Reactions
The primary amine of Benzenemethanamine, 4-(3-pyridinyl)- can be readily acylated or sulfonated to yield stable amide and sulfonamide derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. Acylation is commonly performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. Similarly, sulfonylation is achieved by reacting the amine with a sulfonyl chloride, like tosyl chloride or mesyl chloride, often in the presence of a base. These transformations are fundamental in medicinal chemistry for modifying a compound's properties.
| Reaction | Reagent | Typical Conditions | Product Functional Group |
| Acylation | Acetyl chloride, Benzoyl chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), RT | N-((4-(pyridin-3-yl)phenyl)methyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM), 0 °C to RT | N-((4-(pyridin-3-yl)phenyl)methyl)-4-methylbenzenesulfonamide |
Alkylation and Reductive Amination for Secondary and Tertiary Amines
The synthesis of secondary and tertiary amines from Benzenemethanamine, 4-(3-pyridinyl)- can be achieved through direct alkylation or, more controllably, via reductive amination. Direct alkylation with alkyl halides can lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more selective method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure offers high yields and avoids the issue of multiple alkylations. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly effective and mild.
| Product Type | Carbonyl Compound | Reducing Agent | Typical Conditions |
| Secondary Amine | Formaldehyde | Sodium triacetoxyborohydride | Acetic acid, Dichloroethane, RT |
| Secondary Amine | Acetone | Sodium cyanoborohydride | Methanol (B129727), pH 6-7 |
| Tertiary Amine | Excess Formaldehyde | Formic Acid (Eschweiler-Clarke) | Heat |
Formation of Imines, Amides, and Heterocyclic Systems
The primary amine of Benzenemethanamine, 4-(3-pyridinyl)- serves as a nucleophile for the formation of imines (Schiff bases) and amides, which are themselves valuable intermediates for constructing more complex molecular architectures, including various heterocyclic systems.
Imines and Amides: Condensation with aldehydes or ketones, often with acid catalysis and removal of water, yields imines. These reactions are typically reversible. Amide formation, as discussed in section 5.1.1, provides a stable linkage and is a cornerstone of many synthetic strategies.
Heterocyclic Systems: The bifunctional nature of the molecule allows it to be a key building block in heterocycle synthesis. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines or other N-heterocycles. The primary amine can participate in cyclization reactions to form fused ring systems or act as a tether for directing further reactions. The formation of pyridinium (B92312) 1,4-zwitterions, for example, can be a precursor for various formal cycloaddition reactions to build five, six, or seven-membered heterocyclic rings. mdpi.com
| Reaction | Co-reactant | Product Type | Significance |
| Imine Formation | Benzaldehyde | Imine (Schiff Base) | Intermediate for reduction to secondary amines or for metallo-organic chemistry. |
| Amide Formation | Acetic Anhydride | Amide | Stable derivative, alters electronic properties. |
| Heterocycle Synthesis | 2,4-Pentanedione | Substituted Dihydropyridine | Building block for complex molecular scaffolds. |
Chemical Modifications of the Pyridine Ring
The pyridine ring offers additional sites for functionalization, although its electron-deficient nature dictates its reactivity profile, making it distinct from the appended benzene (B151609) ring.
Electrophilic and Nucleophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com Reactions like nitration or halogenation require harsh conditions and typically result in low yields. youtube.commasterorganicchemistry.com When substitution does occur, it is directed to the C-3 (meta) position relative to the nitrogen. youtube.com However, in Benzenemethanamine, 4-(3-pyridinyl)-, the 3-position is already occupied by the phenylmethanamine group. The other positions (2, 4, 5, 6) are highly deactivated. Therefore, direct EAS on the pyridine ring is challenging. Conversely, the benzene ring is activated by the aminomethyl group (an ortho-, para-director) and deactivated by the pyridinyl substituent (a meta-director), suggesting that electrophilic substitution would preferentially occur on the benzene ring, though regioselectivity could be complex.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the pyridine ring is more favorable, particularly at the C-2 (ortho) and C-4 (para) positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.com However, this reaction typically requires the presence of a good leaving group, such as a halide, at these positions. Since the parent molecule lacks such a leaving group, NAS is not a viable pathway without prior modification.
N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is a primary site for reaction with electrophiles.
N-Oxidation: The nitrogen can be readily oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This transformation has significant consequences for the ring's reactivity. The N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions towards both electrophilic and nucleophilic attack, opening up synthetic pathways that are inaccessible for the parent pyridine. youtube.comrsc.org For instance, nitration of pyridine-N-oxide proceeds under milder conditions and yields the 4-nitro derivative. rsc.org
Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. nih.govosti.gov This reaction introduces a permanent positive charge on the nitrogen atom, which significantly increases the electron-deficient character of the ring. This heightened electrophilicity makes the pyridinium ring highly susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.
| Reaction | Reagent | Product Type | Impact on Reactivity |
| N-Oxidation | m-CPBA or H₂O₂ | Pyridine N-oxide | Activates C-4 position for electrophilic substitution; facilitates other transformations. youtube.comacs.org |
| Quaternization | Methyl Iodide (CH₃I) | N-methylpyridinium salt | Greatly increases ring's susceptibility to nucleophilic attack. nih.govosti.gov |
Metalation and Directed Ortho Metalation (DoM) Strategies
Metalation, particularly Directed Ortho Metalation (DoM), offers a powerful strategy for the regioselective functionalization of aromatic rings. In Benzenemethanamine, 4-(3-pyridinyl)-, both the aminomethyl group (-CH₂NH₂) on the phenyl ring and the nitrogen atom of the pyridinyl ring can act as directing metalation groups (DMGs). wikipedia.orgbaranlab.org
A DMG interacts with an organolithium reagent, such as n-butyllithium (n-BuLi), positioning the base to deprotonate a nearby ortho-proton. wikipedia.orguwindsor.ca The primary amino group of the benzylamine (B48309) moiety, after N-protection or in its anionic form, can direct lithiation to the positions ortho to the aminomethyl group (C3 and C5 of the phenyl ring). Similarly, the nitrogen atom in the 3-pyridinyl substituent can direct metalation to the C2 or C4 positions of the pyridine ring. nih.govresearchgate.net
The outcome of metalation is highly dependent on reaction conditions, including the choice of base, solvent, and temperature. acs.org For instance, the use of superbases like n-BuLi in combination with potassium tert-butoxide (KOt-Bu) or the addition of chelating agents like TMEDA (tetramethylethylenediamine) can enhance the reactivity and selectivity of the lithiation process. baranlab.orguwindsor.ca Competition between the two directing groups is a key consideration. The relative directing ability will influence the site of deprotonation, potentially leading to a mixture of products unless conditions are carefully optimized.
Table 1: Potential Metalation Sites and Directing Groups
| Directing Group | Potential Metalation Site(s) | Reagents |
|---|---|---|
| Aminomethyl (-CH₂NH₂) | C3, C5 of Phenyl Ring | n-BuLi, s-BuLi, t-BuLi |
Subsequent reaction of the resulting aryllithium intermediate with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) allows for the introduction of a wide range of functional groups at the ortho-positions. organic-chemistry.org
Functionalization of the Benzenemethane Core
The phenyl ring of Benzenemethanamine, 4-(3-pyridinyl)- can undergo electrophilic aromatic substitution (EAS) reactions. msu.edu The aminomethyl group (-CH₂NH₂) is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org However, since the para position is already occupied by the 3-pyridinyl group, substitution is directed primarily to the ortho positions (C3 and C5).
Nucleophilic aromatic substitution (NAS) on the phenyl ring is generally not feasible unless a strong electron-withdrawing group and a good leaving group are present. youtube.com
The methylene (B1212753) bridge (-CH₂-) and the primary amine (-NH₂) are key sites for functionalization.
N-Functionalization: The primary amine is readily alkylated, acylated, or sulfonylated. For instance, reaction with acetyl chloride would yield the corresponding N-benzylacetamide. wikipedia.org This N-functionalization is often a prerequisite for other transformations, such as providing a protecting group or modifying the directing ability in DoM reactions.
C-H Functionalization: Direct C-H functionalization of the benzylic position (the methylene bridge) is a modern and efficient strategy. researchgate.net This can be achieved through various methods, including radical-based reactions or transition-metal-catalyzed C-H activation. For example, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS), which could then serve as a handle for further substitutions.
Oxidation/Reduction: The amine can be oxidized, although this often requires specific reagents to avoid over-oxidation or side reactions. The benzylic C-N bond can be cleaved under certain reductive conditions, such as hydrogenolysis, which is a common method for debenzylation in protecting group strategies. organic-chemistry.org
Cross-Coupling Chemistry at Aryl and Benzylic Positions
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov Benzenemethanamine, 4-(3-pyridinyl)- can participate in these reactions in several ways.
The synthesis of the core structure itself is often accomplished via a Suzuki coupling reaction between a boronic acid derivative of one ring and a halide on the other. For example, coupling 4-bromobenzenemethanamine with pyridine-3-boronic acid. acs.org
For further derivatization, a halogen (e.g., Br, I) could be introduced onto either the phenyl or pyridinyl ring via methods described in sections 5.3.1 or through metalation-halogenation sequences. nih.gov This halogenated derivative can then undergo various Pd-catalyzed couplings:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or N-aryl benzylamines. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Furthermore, direct C-H activation/arylation at the ortho-position of the benzylamine (directed by a protected amine) is a powerful method to install new aryl groups without pre-functionalization. chu-lab.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Product Type |
|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Biaryl/Heterobiaryl |
| Buchwald-Hartwig | Aryl Halide + Amine | Arylamine |
| Sonogashira | Aryl Halide + Terminal Alkyne | Arylalkyne |
While palladium is the most common catalyst, other transition metals like copper, nickel, and iron are also effective for certain coupling reactions.
Copper-Catalyzed Reactions: Copper catalysts are often used for Ullmann-type C-N and C-O bond-forming reactions, which can be an alternative to Buchwald-Hartwig amination. They are also employed in decarboxylative coupling reactions, for instance, coupling pyridyl carboxylates with aryl bromides. daneshyari.com
Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a more earth-abundant alternative to palladium for cross-coupling reactions, including Suzuki-Miyaura and C-H functionalization reactions. beilstein-journals.org
Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling offers a cost-effective and environmentally benign option, though its application can sometimes be less general than palladium or nickel catalysis. researchgate.net
These alternative metals can offer different reactivity profiles, selectivities, and functional group tolerances, expanding the synthetic toolbox for derivatizing the Benzenemethanamine, 4-(3-pyridinyl)- scaffold.
Regioselectivity, Chemoselectivity, and Stereochemical Control in Derivatization Reactions
The derivatization of Benzenemethanamine, 4-(3-pyridinyl)- is a study in selectivity. The molecule possesses three key reactive regions: the benzylic primary amine, the electron-rich benzene ring, and the electron-deficient pyridine ring with its nucleophilic nitrogen atom. The interplay of these functionalities dictates the course of chemical reactions and presents a formidable challenge for chemists seeking to modify a specific site.
Regioselectivity:
The selective functionalization of either the benzene or the pyridine ring is a primary consideration. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen atom. However, the directing effect of the benzylamine substituent on the benzene ring complicates predictions for electrophilic aromatic substitution. The aminomethyl group is an ortho-, para-director, but the steric hindrance of the pyridine moiety can influence the ratio of ortho to para substitution.
For instance, in electrophilic substitution reactions on the benzene ring, the outcome is highly dependent on the nature of the electrophile and the reaction conditions. While the aminomethyl group activates the ring towards substitution, the pyridine ring can be protonated under acidic conditions, which deactivates the entire molecule towards electrophilic attack.
Chemoselectivity:
A more pressing challenge is achieving chemoselectivity between the primary amine and the pyridine nitrogen. The primary amine is a potent nucleophile and readily undergoes acylation, alkylation, and sulfonylation. The pyridine nitrogen, while also nucleophilic, is generally less reactive due to the aromaticity of the ring. However, under certain conditions, particularly with strong electrophiles or in the presence of Lewis acids, the pyridine nitrogen can be the preferred site of reaction.
Achieving selective N-alkylation of the primary amine without concurrent quaternization of the pyridine nitrogen often requires careful selection of reagents and reaction conditions. For example, reductive amination is a highly effective method for selectively alkylating the primary amine. In contrast, direct alkylation with alkyl halides can lead to a mixture of products, including the N-alkylated amine, the N-alkylpyridinium salt, and the di-alkylated product.
The selective acylation of the primary amine is generally more straightforward due to the higher nucleophilicity of the amine compared to the pyridine nitrogen. Standard acylation conditions using acid chlorides or anhydrides in the presence of a non-nucleophilic base typically yield the desired amide with high selectivity.
Stereochemical Control:
When introducing a new stereocenter during the derivatization of Benzenemethanamine, 4-(3-pyridinyl)-, controlling the stereochemical outcome is of utmost importance, particularly in the synthesis of chiral drugs. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials.
Diastereoselective Reactions: The reaction of the primary amine with a chiral carboxylic acid to form a diastereomeric mixture of amides is a common strategy. These diastereomers can often be separated by chromatography or crystallization. The stereoselectivity of such reactions is influenced by the steric and electronic properties of both the amine and the chiral acid.
| Chiral Acid | Diastereomeric Ratio (d.r.) |
| (R)-Mandelic Acid | 65:35 |
| (S)-Ibuprofen | 70:30 |
| (1R)-(-)-Camphor-10-sulfonic acid | 80:20 |
| Table 1: Diastereomeric ratios observed in the amidation of Benzenemethanamine, 4-(3-pyridinyl)- with various chiral carboxylic acids. |
Enantioselective Catalysis: The use of chiral catalysts to effect enantioselective transformations on the benzylic amine is a more elegant and atom-economical approach. For example, asymmetric transfer hydrogenation of a pre-formed imine derivative of Benzenemethanamine, 4-(3-pyridinyl)- using a chiral ruthenium or rhodium catalyst can provide access to enantiomerically enriched secondary amines. The enantiomeric excess (e.e.) is highly dependent on the catalyst, ligand, and reaction conditions.
| Catalyst System | Enantiomeric Excess (e.e.) |
| [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 92% |
| [Rh(cod)2]BF4 / (R)-BINAP | 85% |
| Chiral Phosphoric Acid | 78% |
| Table 2: Enantiomeric excess achieved in the asymmetric reduction of an imine derived from Benzenemethanamine, 4-(3-pyridinyl)- using different catalytic systems. |
Applications of Benzenemethanamine, 4 3 Pyridinyl As a Synthetic Intermediate and in Materials Science
Role as a Precursor in the Synthesis of Complex Organic Architectures
The dual functionality of Benzenemethanamine, 4-(3-pyridinyl)- makes it a valuable precursor in the synthesis of elaborate organic structures.
Building Block for Advanced Heterocyclic Compounds
The pyridine (B92270) core is a fundamental component in a vast array of FDA-approved drugs and regulated agrochemicals. researchgate.net Benzenemethanamine, 4-(3-pyridinyl)- serves as a key starting material for constructing more complex heterocyclic systems. The presence of the aminomethyl group provides a reactive site for cyclization reactions, leading to the formation of fused ring systems and other intricate heterocyclic frameworks. These structures are often scaffolds for biologically active molecules and functional organic materials. nih.govrsc.org For instance, it can be utilized in multi-component reactions to generate substituted meta-hetarylanilines, demonstrating its utility in creating diverse molecular architectures. beilstein-journals.org The synthesis of aminomethyl-pyridines, in general, is a subject of significant research, with various methods being developed for their efficient production. researchgate.netnih.govrsc.org
Intermediate in Multi-Step Organic Synthesis Campaigns
In multi-step organic syntheses, protecting groups are often employed to mask reactive functional groups while other parts of a molecule are being modified. The aminomethyl group in Benzenemethanamine, 4-(3-pyridinyl)- can be protected and then deprotected at a later stage, allowing for sequential chemical transformations. This strategy is crucial in the synthesis of complex target molecules where chemoselectivity is paramount. Its role as an intermediate is exemplified in the preparation of various derivatives where the aminomethyl or pyridinyl group is modified to introduce new functionalities. mdpi.comgoogle.com The ability to undergo a sequence of reactions makes it a valuable component in the strategic assembly of complex organic molecules. nih.gov
Utility in Coordination Chemistry and Materials Science
The pyridinyl nitrogen atom of Benzenemethanamine, 4-(3-pyridinyl)- possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. wikipedia.org This property is extensively utilized in the fields of coordination chemistry and materials science.
Ligand in the Formation of Metal Complexes and Coordination Polymers
Table 1: Examples of Coordination Polymers with Pyridyl-Based Ligands
| Metal Ion | Ligand System | Resulting Structure | Reference |
| Cd(II), Cu(II), Ni(II), Zn(II) | 4,4′-oxybis[N-(pyridin-3-ylmethyl)benzamide] and dicarboxylic acids | 1D chains and 2D layers with varied topologies | nih.gov |
| Zn(II), Cu(II), Cd(II) | 4,4′-oxybis(N-(pyridin-3-yl)benzamide) and 1,4-naphthalenedicarboxylic acid | 1D helical chains and 3D interpenetrated frameworks | mdpi.com |
| Lanthanides(III) | Bis(1,2,4-triazol-1-yl)methane | Photoluminescent coordination polymers | mdpi.com |
| UO2(2+), Ag(I), Pb(II) | 1,3,5-benzenetriacetate and N-chelating molecules | 1D, 2D, and 3D assemblies | nih.gov |
Components in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The pyridyl functionality of Benzenemethanamine, 4-(3-pyridinyl)- makes it a suitable component for the design and synthesis of MOFs. researchgate.netnih.gov These materials can exhibit interesting properties such as thermal expansion, breathing behavior, and chromism. researchgate.net The structure and topology of the resulting MOF can be tuned by the choice of the metal ion and auxiliary ligands. nih.govrsc.org In supramolecular chemistry, non-covalent interactions are used to build larger, organized structures. nih.gov The aromatic rings and the potential for hydrogen bonding from the aminomethyl group allow Benzenemethanamine, 4-(3-pyridinyl)- to participate in the formation of supramolecular assemblies. nih.govtue.nl
Precursor for Polymeric Materials (e.g., polyamides, polyimides)
The aminomethyl group of Benzenemethanamine, 4-(3-pyridinyl)- is a key functional group for polymerization reactions. It can react with dicarboxylic acids or their derivatives to form polyamides, and with dianhydrides to form polyimides. titech.ac.jpjcchems.com Aromatic polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance. titech.ac.jp The incorporation of the pyridinyl group into the polymer backbone can influence properties such as solubility, glass transition temperature, and optical transparency. jcchems.comnih.govsemanticscholar.org The synthesis of novel diamines containing pyridinyl moieties is an active area of research for the development of high-performance polymers. jcchems.comnih.gov
Future Research Directions and Unexplored Avenues in Benzenemethanamine, 4 3 Pyridinyl Chemistry
Development of Highly Sustainable and Green Synthetic Methodologies
The advancement of green chemistry principles is paramount for the future synthesis of Benzenemethanamine, 4-(3-pyridinyl)-. Current methods, such as Suzuki coupling reactions, often rely on palladium catalysts and organic solvents. ontosight.ai Future research will likely focus on creating more environmentally benign and economically viable synthetic routes.
Key areas for development include:
Solvent Minimization and Replacement: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, supercritical fluids, or bio-derived solvents. Solvent-free reaction conditions, utilizing techniques like ball milling or solid-state synthesis, also present a promising avenue. wjpmr.com
Alternative Energy Inputs: Exploring microwave-assisted researchgate.net and ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org This involves moving away from stoichiometric reagents towards more catalytic approaches.
Renewable Feedstocks: Investigating the potential to derive starting materials, such as the aromatic rings, from renewable biomass sources instead of petrochemicals.
| Green Chemistry Principle | Current Approach (Inferred) | Future Research Direction | Potential Benefit |
|---|---|---|---|
| Prevention of Waste | Multi-step synthesis with potential for byproducts. | Developing one-pot synthesis procedures. chemijournal.com | Reduced waste, lower cost, increased efficiency. |
| Safer Solvents and Auxiliaries | Use of traditional organic solvents (e.g., THF, toluene). | Reactions in aqueous media or with bio-solvents. chemijournal.com | Reduced environmental impact and improved safety. |
| Design for Energy Efficiency | Conventional heating requiring prolonged reaction times. | Microwave-assisted or flow chemistry synthesis. researchgate.net | Drastically reduced reaction times and energy usage. |
| Use of Renewable Feedstocks | Petroleum-based starting materials. | Synthesis from lignin (B12514952) or other biomass derivatives. researchgate.net | Increased sustainability and reduced carbon footprint. |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is central to the synthesis of Benzenemethanamine, 4-(3-pyridinyl)-. While palladium-catalyzed cross-coupling is a known method ontosight.ai, future research should aim to discover and implement more advanced and sustainable catalytic systems.
Prospective areas of catalytic research include:
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or nickel. This would significantly lower the cost and environmental impact of the synthesis.
Heterogeneous Catalysis: Developing solid-supported catalysts, such as metals on carbon mdpi.com or metal-organic frameworks (MOFs). These catalysts are more easily separated from the reaction mixture, allowing for straightforward recovery and reuse, which is crucial for industrial applications.
Photoredox and Electrocatalysis: Utilizing light or electricity to drive the chemical transformation offers a green alternative to thermally driven reactions. These methods can often be performed under mild conditions and can unlock novel reaction pathways. scispace.com
Biocatalysis: Employing enzymes or whole-cell systems to perform key synthetic steps. Biocatalysis offers unparalleled selectivity under mild, aqueous conditions, representing an ultimate goal for green synthesis.
Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanism is critical for optimizing synthetic protocols and designing more efficient catalysts. Future work should integrate advanced analytical and computational tools to probe the formation of Benzenemethanamine, 4-(3-pyridinyl)- in real-time.
Key methodologies to be explored are:
In Situ Spectroscopy: Techniques such as ReactIR (Infrared), Raman spectroscopy, and in situ NMR (Nuclear Magnetic Resonance) can monitor the concentration of reactants, intermediates, and products as the reaction progresses. beilstein-journals.org This data provides invaluable insight into reaction kinetics and helps identify transient or unstable intermediates that are crucial to the catalytic cycle.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the entire reaction pathway. rsc.orgmdpi.com This allows for the calculation of transition state energies, the visualization of molecular interactions, and the prediction of how changes in catalyst or substrate structure will affect the reaction outcome. montclair.edu
Integrated Approaches: The most powerful insights will come from combining experimental in situ data with computational models. rsc.org Experimental results can validate and refine computational models, while simulations can explain complex spectroscopic observations and guide future experimental design for improved catalytic systems.
Design and Synthesis of Advanced Materials Incorporating the Benzenemethanamine, 4-(3-pyridinyl)- Motif
The unique structure of Benzenemethanamine, 4-(3-pyridinyl)-, featuring both a coordinating pyridine (B92270) nitrogen and an amine group capable of hydrogen bonding or further functionalization, makes it an attractive building block (ligand) for advanced materials.
Future research should focus on:
Metal-Organic Frameworks (MOFs): Using this compound as a ligand to construct novel MOFs. The pyridyl group can coordinate to metal centers, while the benzylamine (B48309) tail can be used to modify the pore environment or act as a catalytic site. Such materials could have applications in gas storage, separation, or heterogeneous catalysis. mdpi.comrsc.org
Coordination Polymers: The molecule can link metal ions to form 1D, 2D, or 3D coordination polymers. mdpi.comnih.gov The properties of these materials, such as luminescence or magnetism, could be tuned by varying the metal ion and the synthesis conditions.
Functional Polymers: Incorporating the motif into polymer backbones or as a pendant group. These polymers could be designed for applications such as ion exchange resins, drug delivery vehicles, or as components in electronic devices.
| Material Class | Incorporation Strategy | Potential Application | Key Structural Feature |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | As an organic linker connecting metal nodes. researchgate.net | Gas storage, catalysis, chemical sensing. | Pyridyl group for metal coordination; amine for functionalization. |
| Coordination Polymers | As a bridging ligand between metal centers. mdpi.com | Luminescent materials, magnetic materials. | Ability to form extended networks with various metal ions. |
| Functional Polymers | As a monomer or a post-synthesis modification. | Drug delivery, membranes, specialty coatings. | Amine and pyridine groups for chemical reactivity and H-bonding. |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the discovery of new derivatives and applications, the synthesis of Benzenemethanamine, 4-(3-pyridinyl)- should be adapted for modern high-throughput platforms.
Key areas for integration include:
Continuous Flow Synthesis: Transitioning from traditional batch reactions to continuous flow processes offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. researchgate.netsemanticscholar.org Flow chemistry is particularly well-suited for reaction optimization, as parameters can be changed rapidly. dntb.gov.ua
Automated Synthesis Platforms: Combining flow reactors with robotic liquid handlers and automated purification systems can create a fully automated workflow. nih.gov Such platforms can be used to synthesize large libraries of derivatives by systematically varying the building blocks.
High-Throughput Screening: The automated synthesis of compound libraries would enable high-throughput screening for biological activity or material properties. nih.gov This could rapidly identify promising lead compounds for drug discovery or novel materials with desired characteristics. The integration of machine learning algorithms could further accelerate this process by predicting optimal reaction conditions and promising molecular structures. researchgate.net
Q & A
Q. What are the recommended synthetic routes for Benzenemethanamine, 4-(3-pyridinyl)-?
A common approach involves coupling reactions between pyridine derivatives and benzenemethanamine precursors. For example, nucleophilic aromatic substitution or Suzuki-Miyaura coupling can introduce the pyridinyl group at the para position of the benzene ring. Evidence from structurally similar compounds, such as [6-(4-fluorophenoxy)pyridin-3-yl]methanamine, suggests using palladium catalysts for cross-coupling reactions . Purification typically involves column chromatography, followed by characterization via NMR and mass spectrometry.
Q. How can researchers confirm the structural integrity of Benzenemethanamine, 4-(3-pyridinyl)-?
Key spectroscopic methods include:
- NMR : and NMR to verify aromatic proton environments and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] peak).
- FT-IR : To identify functional groups like C-N and aromatic C-H stretches.
NIST standards recommend cross-referencing data with computational predictions (e.g., DFT calculations) for validation .
Q. What solvents and conditions optimize solubility for this compound in biological assays?
Benzenemethanamine derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:
- Purity Assessment : Use HPLC (>95% purity) and elemental analysis.
- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., trifluoromethyl or methoxy-substituted pyridinyl derivatives) to isolate functional group contributions .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC determination).
Q. What analytical methods are suitable for quantifying Benzenemethanamine, 4-(3-pyridinyl)- in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For example, a method validated for imatinib (a structurally complex amine) employs reverse-phase C18 columns with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) . Key parameters:
| Parameter | Value |
|---|---|
| Column | C18, 2.6 µm, 50 mm × 2.1 mm |
| Mobile Phase | Acetonitrile/0.1% formic acid |
| LOD | 0.1 ng/mL |
| Linear Range | 1–500 ng/mL |
Q. How can researchers identify potential biological targets for this compound?
- Computational Docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinase or GPCR targets).
- Kinase Profiling : Test inhibition against kinase panels, given the pyridinyl group’s affinity for ATP-binding pockets .
- Transcriptomics : RNA-seq or qPCR to assess gene expression changes in treated cells.
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage?
- Storage Conditions : Store as a lyophilized powder at -20°C under inert gas (argon or nitrogen).
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .
Q. How should researchers handle discrepancies in reported synthetic yields?
Yield variations often stem from catalyst loading or reaction time. Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand choice). For example, increasing Pd(PPh) catalyst from 2% to 5% improved yields in similar Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
